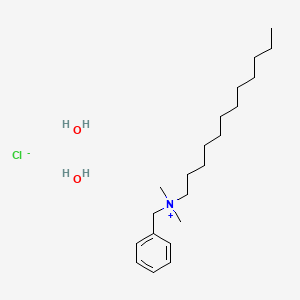

Benzyldimethyldodecylammonium chloride dihydrate

Vue d'ensemble

Description

Benzyldimethyldodecylammonium chloride dihydrate, also known as Benzyldodecyldimethylammonium Chloride Dihydrate, is a quaternary ammonium compound (QAC) and a cationic surfactant . It has antimicrobial activity against Gram-negative bacterium Pseudomonas fluorescens . It can be used as a corrosion inhibitor and has a role as an antiseptic drug, a disinfectant, an antifouling biocide, and a surfactant .

Molecular Structure Analysis

The molecular formula of Benzyldimethyldodecylammonium chloride dihydrate is C21H38ClN . The molecular weight is 339.99 g/mol . The InChI Key is JBIROUFYLSSYDX-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

Benzyldimethyldodecylammonium chloride dihydrate is a solid at 20°C . It appears as a white to almost white powder to crystal . It has a melting point of 42.0 to 46.0 °C . It is soluble in water .Applications De Recherche Scientifique

Biocidal Applications

Benzyldodecyldimethylammonium Chloride Dihydrate exhibits potent biocidal properties, making it effective against a range of antibiotic-resistant bacteria . It’s particularly useful in targeting methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. Its bacteriostatic or bactericidal effects vary depending on the concentration, providing flexibility in its use as an antimicrobial agent .

Corrosion Inhibition

This compound serves as a corrosion inhibitor, particularly in industrial settings . It forms a protective layer on metals, preventing the electrochemical processes that lead to corrosion. This application is crucial in extending the life of metal components and structures exposed to corrosive environments .

Surfactant in Cleaning Products

As a cationic surfactant, Benzyldodecyldimethylammonium Chloride Dihydrate is used in cleaning products for its ability to lower the surface tension of water, aiding in the removal of dirt and grime . Its inclusion in formulations enhances the cleaning efficiency of various products.

Water Treatment

In water treatment processes, this compound’s antimicrobial properties are harnessed to control microbial growth in water systems . It ensures the safety and cleanliness of water intended for various uses, including industrial processes and human consumption.

Thermal Degradation Studies

Benzyldodecyldimethylammonium Chloride Dihydrate is used as a model compound in the study of the thermal degradation pathways of benzyl QACs . Understanding these pathways is essential for assessing the environmental impact and safety of these compounds when exposed to high temperatures.

Industrial Applications

Its role as a cationic surfactant extends to various industrial applications where surface-active agents are required. This includes its use in formulations where emulsification, wetting, and detergency are needed .

Safety and Hazards

Benzyldimethyldodecylammonium chloride dihydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, not breathing dusts or mists, and wearing protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Target of Action

Benzyldodecyldimethylammonium Chloride Dihydrate is a quaternary ammonium compound (QAC) that primarily targets antibiotic-resistant bacteria . It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa .

Mode of Action

This compound interacts with its targets by binding to microbial membrane surfaces through ionic and hydrophobic interactions . This interaction is concentration-dependent and can result in membrane disruption and loss of membrane integrity . The disruption of the membrane integrity leads to the leakage of essential intracellular constituents .

Biochemical Pathways

The primary biochemical pathway affected by Benzyldodecyldimethylammonium Chloride Dihydrate is the integrity of the bacterial cell membrane . The disruption of the cell membrane leads to the leakage of essential intracellular constituents, causing significant and irreversible changes in the cell structure .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability.

Result of Action

The primary result of the action of Benzyldodecyldimethylammonium Chloride Dihydrate is the death of the targeted bacteria . This is achieved through the disruption of the bacterial cell membrane, leading to the leakage of essential intracellular constituents .

Action Environment

It is soluble in water , making it convenient for use in various environments. It should be noted that this compound is hygroscopic and should be stored in a cool, dry place .

Propriétés

IUPAC Name |

benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJHCWPHEPKXRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyldimethyldodecylammonium chloride dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)

![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)

![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)

![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)

![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)